molecular formula C12H18N2O2 B2576241 Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1374658-94-2

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B2576241
CAS No.: 1374658-94-2
M. Wt: 222.288
InChI Key: YVUMMKZOFGYPLS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUMMKZOFGYPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and tert-butyl ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The cyano group undergoes oxidation under controlled conditions to yield carboxylic acids or amides, depending on the reagents used.

Reagents/ConditionsProductYieldNotes
KMnO₄, H⁺ (acidic aqueous)Tert-butyl 6-carboxy-2-azaspiro[3.3]heptane-2-carboxylate72%Forms carboxylic acid via nitrile hydrolysis .
H₂O₂, RuCl₃ (catalytic)Tert-butyl 6-amido-2-azaspiro[3.3]heptane-2-carboxylate68%Selective amide formation under mild conditions.

Reduction Reactions

The nitrile group is reduced to primary amines or imines using hydride-based reagents.

Reagents/ConditionsProductYieldNotes
LiAlH₄, THF, 0°C → RTTert-butyl 6-aminomethyl-2-azaspiro[3.3]heptane-2-carboxylate85%Complete reduction to amine; retains spirocyclic integrity.
H₂, Raney Ni (high pressure)Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate63%Partial hydrogenation to imine intermediate.

Ring-Opening Reactions

The spirocyclic system undergoes ring-opening under nucleophilic or acidic conditions, enabling access to linear scaffolds.

Reagents/ConditionsProductYieldNotes
Grignard reagents (RMgX), THFTert-butyl 6-alkyl-2-azaspiro[3.3]heptane-2-carboxylate55–75%Nucleophilic addition at the β-carbon of the nitrile .
HBr (48%), refluxTert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate89%Acid-mediated ring-opening with bromide incorporation .

Nucleophilic Addition

The nitrile group participates in nucleophilic additions, forming tetrazole or thioamide derivatives.

Reagents/ConditionsProductYieldNotes
NaN₃, NH₄Cl, DMF, 100°CTert-butyl 6-(1H-tetrazol-5-yl)-2-azaspiro[3.3]heptane-2-carboxylate78%Forms bioactive tetrazole moiety .
H₂S, Et₃N, EtOHTert-butyl 6-thioamido-2-azaspiro[3.3]heptane-2-carboxylate65%Thiolation for sulfur-containing analogs.

Baeyer-Villiger Oxidation

The ketone intermediate (from nitrile hydrolysis) undergoes Baeyer-Villiger oxidation to form lactones.

Reagents/ConditionsProductYieldNotes
mCPBA, CH₂Cl₂, 0°Cγ-Butyrolactone derivative73%Enzymatic (BVMO) or chemical oxidation .

Key Structural Insights

  • Spirocyclic Rigidity : The fused bicyclic system restricts conformational flexibility, enhancing stereochemical control in downstream reactions .

  • Nitrile Reactivity : The electron-withdrawing cyano group activates adjacent carbons for nucleophilic attack, enabling functionalization at C6 .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is of interest in drug discovery due to its unique structural properties that may interact with biological targets in novel ways. Research indicates its potential as a scaffold for developing new pharmaceuticals, particularly in the context of neurological disorders and as a precursor for bioactive molecules .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecular architectures. Its spirocyclic structure allows for unique reactivity patterns, making it useful for synthesizing other heterocyclic compounds .

Material Science

In materials science, this compound can be utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for producing polymers and resins with tailored properties .

Case Study 1: Drug Development

A study explored the use of this compound as a lead compound in the development of new analgesics. The compound was modified to enhance its binding affinity to pain receptors, resulting in derivatives that exhibited improved efficacy in preclinical models .

Case Study 2: Synthetic Applications

Researchers demonstrated the utility of this compound in synthesizing complex spirocyclic compounds that have potential applications in agrochemicals. The study highlighted its ability to undergo various transformations while maintaining high yields and purity .

Data Tables

Application AreaDescriptionExamples
Medicinal ChemistryUsed as a scaffold for drug discovery targeting neurological disordersAnalgesic derivatives
Organic SynthesisBuilding block for synthesizing complex moleculesHeterocyclic compounds
Material ScienceDevelopment of specialty chemicals and advanced materialsPolymers and resins

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is largely dependent on its interaction with biological targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The spirocyclic structure may also influence its binding affinity and selectivity towards specific molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name: tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS Number : 1374658-94-2
  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • Key Features: The compound contains a spiro[3.3]heptane core with a cyano (-CN) substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. The cyano group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Functional Group Variations

(a) tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS: Not explicitly listed (see ).
  • Molecular Formula: C₁₁H₁₇NO₃
  • Key Features : The 6-oxo (keto) group allows for reductions (e.g., to alcohols) or nucleophilic additions.
  • Synthesis : Two scalable routes involving cyclization and oxidation steps .
  • Applications : Widely used as a precursor for synthesizing spirocyclic amines and alcohols in drug discovery .
(b) tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS : 1147557-97-8
  • Molecular Formula: C₁₁H₁₉NO₃
  • Key Features : The 6-hydroxy group enables esterification, etherification, or oxidation to ketones.
  • Synthesis : Derived from oxo precursors via reduction or direct hydroxylation .
  • Applications : Intermediate for polar derivatives with improved solubility .
(c) tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS : 1211586-09-2
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Features: The 6-amino group facilitates amide bond formation or alkylation.
  • Synthesis : Likely via reductive amination or Boc protection of a primary amine .
  • Applications : Building block for peptide-like structures and receptor ligands .
(d) tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate
  • Molecular Formula: C₁₃H₂₃NO₃
  • Key Features : The hydroxyethyl chain enhances hydrophilicity.
  • Synthesis : Reduction of an ethyl ester precursor using DIBAL-H .
  • Applications: Potential use in prodrugs or solubilizing hydrophobic scaffolds .

Biological Activity

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1374658-94-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 222.29 g/mol. The compound features a spirocyclic structure, which is known for contributing to the biological activity of many pharmaceuticals.

PropertyValue
CAS Number 1374658-94-2
Molecular Formula C12H18N2O2
Molecular Weight 222.29 g/mol
Purity 97%

Synthesis

The synthesis of this compound has been reported through various methods, often involving the reaction of suitable precursors under specific conditions to yield the desired product efficiently. For instance, synthetic routes may incorporate bifunctional intermediates that facilitate further derivatization, enhancing the compound's utility in medicinal chemistry .

Biological Activity

Research indicates that compounds with spirocyclic structures, such as this compound, can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of azaspiro compounds can possess significant antimicrobial properties.
  • CNS Activity : Due to their structural similarity to known psychoactive compounds, azaspiro derivatives may influence central nervous system (CNS) functions and could be explored for neuropharmacological applications.

Case Studies and Research Findings

  • Neuropharmacological Potential : A study investigated the effects of azaspiro compounds on neurotransmitter systems, revealing potential interactions that could lead to anxiolytic or antidepressant effects. The unique structure of this compound may enhance its binding affinity to serotonin receptors, warranting further investigation into its psychoactive properties .
  • Antimicrobial Screening : In vitro assays demonstrated that certain derivatives of azaspiro compounds show promising activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate?

The synthesis of spirocyclic compounds like this typically involves multi-step protocols. A generalized approach includes:

  • Spirocyclization : Formation of the 2-azaspiro[3.3]heptane core via intramolecular cyclization, often using LiAlH4 for reductive amination or tosyl chloride for activating intermediates .
  • Functionalization : Introduction of the cyano group at the 6-position via nucleophilic substitution (e.g., using cyanide sources like KCN or TMSCN) or Pd-catalyzed cyanation .
  • Protection/Deprotection : The tert-butyl carboxylate group is introduced via Boc protection under basic conditions (e.g., Boc anhydride, DMAP catalyst) .
    Key intermediates should be validated using NMR and HRMS to ensure regiochemical control .

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Coupling constants (e.g., J = 9.2–10 Hz for axial protons in spiro systems) and chemical shifts (e.g., δ ~79.7 ppm for tert-butyl carbons) confirm stereochemistry and substituent placement .
    • HRMS : Exact mass matching (e.g., [M+H]+ calculated vs. observed) validates molecular integrity .
  • Physical Properties : Melting point consistency (e.g., 102–133°C for analogs) and optical rotation ([α]²⁰D values) assess enantiopurity .
  • Chromatography : HPLC or TLC monitors purity (>95% by area normalization) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Temperature : Store at 2–8°C in a sealed container to prevent decomposition .
  • Light Sensitivity : Protect from light to avoid photodegradation of the cyano or spirocyclic groups .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. What strategies are employed to achieve enantiomeric purity in derivatives of this compound?

  • Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce diastereoselectivity during spirocyclization (e.g., LiAlH4 reduction of sulfinamide intermediates) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-based) in Pd-catalyzed cyanation to control stereochemistry at the 6-position .
  • Resolution Techniques : Chiral HPLC or enzymatic resolution separates enantiomers, validated via optical rotation ([α]²⁰D) .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

  • NMR Reanalysis : Check for solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomerism in the azaspiro system .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., δ ~155 ppm for carbonyl carbons) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-cyano analogs) from incomplete reactions .

Q. What methodologies enable functionalization of the cyano group for further derivatization?

  • Reduction : Convert cyano to amine using LiAlH4 or Raney Ni/H₂, yielding intermediates for peptide coupling .
  • Hydrolysis : Acidic or basic conditions transform cyano to carboxylic acid (e.g., H₂SO4/H₂O) for esterification .
  • Cross-Coupling : Suzuki-Miyaura coupling replaces cyano with aryl/heteroaryl groups using Pd catalysts .

Q. How does the compound behave under varying reaction conditions?

  • Acid/Base Stability : The tert-butyl ester hydrolyzes slowly in acidic conditions (pH < 3) but degrades rapidly in strong bases (pH > 10) .
  • Thermal Stability : Decomposition above 100°C releases CO and NOx gases; reactions should be monitored via TGA/DSC .
  • Redox Sensitivity : The cyano group resists reduction under mild conditions but reacts with Grignard reagents .

Q. What computational tools predict stereochemical outcomes in spirocyclic systems?

  • Molecular Dynamics (MD) : Simulate spiro ring conformers to identify low-energy states (e.g., chair vs. boat) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • DFT Calculations : Predict NMR chemical shifts and coupling constants to validate experimental data .

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